molecular formula C12H8INO5 B015724 7-Iodoacetamidocoumarin-4-carboxylic acid CAS No. 284679-24-9

7-Iodoacetamidocoumarin-4-carboxylic acid

Cat. No. B015724
M. Wt: 373.1 g/mol
InChI Key: OCVOJISWTFRDSP-UHFFFAOYSA-N
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Description

7-Iodoacetamidocoumarin-4-carboxylic acid is a compound of interest in the field of chemistry, particularly due to its distinct structural and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 7-Iodoacetamidocoumarin-4-carboxylic acid often involves complex chemical reactions. For example, Sakagami et al. (1991) described the synthesis of related compounds exhibiting significant antibacterial activity (Sakagami et al., 1991). Another study by Rossi et al. (2003) involved the synthesis of 3-arylisocoumarins, which are structurally related, through iodolactonization processes (Rossi et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like 7-Iodoacetamidocoumarin-4-carboxylic acid can be complex and is often analyzed through crystallography. Kerrigan et al. (1996) examined the crystal structure of a similar compound, providing insights into the planarity and specific structural features (Kerrigan et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of coumarin derivatives have been explored in various studies. Sippel (1981) described the reactivity and selectivity of similar fluorogens toward thiols, indicating their potential in chemical applications (Sippel, 1981).

Physical Properties Analysis

The physical properties, such as photoluminescence, of coumarin derivatives are of particular interest. Zhang et al. (2008) studied the structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid, offering valuable insights into the physical characteristics of similar compounds (Zhang et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is crucial. Chimenti et al. (2009) synthesized a series of 3-carboxamido-7-substituted coumarins and explored their inhibitory activity, providing a glimpse into the chemical behavior of related compounds (Chimenti et al., 2009).

Scientific Research Applications

  • Synthesis of Benzofurans : It can be used in synthesizing benzofurans from dihydrocoumarins (Sharona Shachan‐Tov & A. Frimer, 2012).

  • Fluorescence Resonance Energy-Transfer (FRET) Experiments : As a probe in FRET experiments for studying structural transitions in proteins (M. Sinev et al., 2000).

  • Laser Dye and Biomedical Inhibitor : 7-(Diethylamino)-coumarin-3-carboxylic acid, a related compound, is used as a laser dye, fluorescent label, and biomedical inhibitor (Xiaogang Liu et al., 2014).

  • Anticancer Therapy : A coumarin derivative, 7-hydroxycoumarin-3-carboxamide, shows potential as a lead for developing anticancer therapies (Pavitra S Thacker et al., 2019).

  • Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX : 7-Iodoacetamidocoumarin-4-carboxylic acid acts as an inhibitor in these contexts (A. Peperidou et al., 2018).

  • Photoprotecting Groups in Chemistry and Biology : 7-Azetidinylated 4-methylcoumarin derivatives are used as photoprotecting groups, with improved efficiency in the release of carboxylic acids (G. Bassolino et al., 2017).

  • Fluorogenic Reagents for Carboxylic Acids : 7-Substituted 4-Diazomethylcoumarins, especially with 7-methoxy and 7-acetyloxy substituents, are used as potential fluorogenic reagents (Keiichi Ito & Junko Maruyama, 1983).

  • Antitubercular Potential : 7-Amino-4-methylcoumarin (NA5) has shown effectiveness against tuberculosis (R. Tandon et al., 2011).

  • Antibacterial Activity : Exhibits strong antibacterial action against both gram-positive and gram-negative bacteria, including beta-lactamase producing strains (K. Sakagami et al., 1991).

  • Fluorescent Research Applications : Heterobifunctional fluorescent reagents like 7-Iodoacetamidocoumarin-4-carboxylic acid have various research applications (T. Besson et al., 1991).

properties

IUPAC Name

7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVOJISWTFRDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399216
Record name 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodoacetamidocoumarin-4-carboxylic acid

CAS RN

284679-24-9
Record name 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Sinev, P Landsmann, E Sineva, V Ittah… - Bioconjugate …, 2000 - ACS Publications
… Here, the latter was prepared and iodoacetylated in order to obtain a new iodoacetamide probe, 7-iodoacetamidocoumarin-4-carboxylic acid (I-Cca), which is spectroscopically similar …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
T Orevi, EB Ishay, M Pirchi, MH Jacob, D Amir… - Journal of molecular …, 2009 - Elsevier
… In this mutant, the acceptor was introduced by reaction with 7-iodoacetamidocoumarin-4-carboxylic acid (Cou). The W–Cou donor–acceptor pair is suitable for the detection of distances …
A Navon, V Ittah, HA Scheraga, E Haas - Biochemistry, 2002 - ACS Publications
… The additional non-native cysteine was subsequently blocked by an alkylating fluorescent reagent (7-iodoacetamidocoumarin-4-carboxylic acid). These mutants are abbreviated m−n, …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
A Navon, V Ittah, P Landsman, HA Scheraga… - Biochemistry, 2001 - ACS Publications
The purpose of this investigation is to characterize the reduced state of RNase A (r-RNase A) in terms of (i) intramolecular distances, (ii) the sequence of formation of stable loops in the …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
A Grupi, E Haas - Journal of molecular biology, 2011 - Elsevier
… insertion of a TRP residue (the donor, the “DO” protein); one labeled by insertion of a Cys residue that was reacted with the acceptor probe, 7-iodoacetamidocoumarin-4-carboxylic acid (…
T Orevi, E Ben Ishay, SL Gershanov, MB Dalak… - Biochemistry, 2014 - ACS Publications
The nature of the earliest steps of the initiation of the folding pathway of globular proteins is still controversial. To elucidate the role of early closure of long loop structures in the folding …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
E Lerner, T Orevi, EB Ishay, D Amir, E Haas - Biophysical journal, 2014 - cell.com
… The Donor in the presence of Acceptor (DA) variants were labeled by reaction with 7-iodoacetamidocoumarin-4-carboxylic acid (Cou) or 5-aminosalicylic acid (Sal). Labeling and …
Number of citations: 14 www.cell.com

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